N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide
CAS No.: 941948-94-3
Cat. No.: VC7192102
Molecular Formula: C18H19N3O7S
Molecular Weight: 421.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941948-94-3 |
|---|---|
| Molecular Formula | C18H19N3O7S |
| Molecular Weight | 421.42 |
| IUPAC Name | N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
| Standard InChI | InChI=1S/C18H19N3O7S/c1-27-16-10-14(15(21(23)24)11-17(16)28-2)18(22)19-12-4-6-13(7-5-12)20-8-3-9-29(20,25)26/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22) |
| Standard InChI Key | CKLRRRYIRRWPTR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₉H₂₁N₃O₇S and a molecular weight of 435.5 g/mol . Its structure comprises three distinct moieties:
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A 4,5-dimethoxy-2-nitrobenzoyl group, which contributes electron-withdrawing (nitro) and electron-donating (methoxy) substituents.
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A 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl group, featuring a sulfonamide-derived isothiazolidin dioxide ring.
Synthesis and Reaction Pathways
Key Precursors
The synthesis likely begins with 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6), a commercially available building block used in benzamide derivatization . This intermediate is activated (e.g., via thionyl chloride or carbodiimide coupling) to form the corresponding acyl chloride or mixed anhydride, enabling amide bond formation with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline .
Coupling Reaction
The final step involves coupling the activated benzoic acid with the aniline derivative under conditions such as:
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Solvent: Dimethylformamide (DMF) or dichloromethane.
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Base: Triethylamine or potassium carbonate.
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Catalyst: 1-Hydroxybenzotriazole (HOBt) or N,N-diisopropylcarbodiimide (DIC) .
The reaction typically proceeds at elevated temperatures (50–80°C) over 12–24 hours, yielding the target benzamide after purification via column chromatography .
Structural and Conformational Analysis
Crystallographic Insights
Although no crystal structure is reported for this specific compound, related benzamides (e.g., 4-(2-nitrobenzyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-2-ol) exhibit envelope conformations in their heterocyclic rings, with dihedral angles between aromatic systems ranging from 71° to 88° . The nitro and methoxy groups in the benzamide moiety likely induce planarity distortions, affecting molecular packing and solubility .
Hydrogen Bonding and Reactivity
The amide NH and sulfonamide SO₂ groups serve as hydrogen bond donors and acceptors, respectively. These interactions influence:
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